柴胡皂苷 B2

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

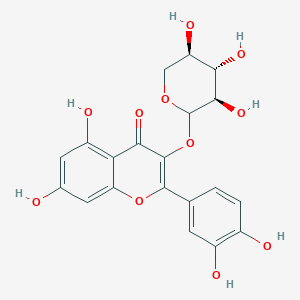

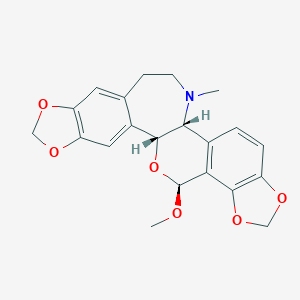

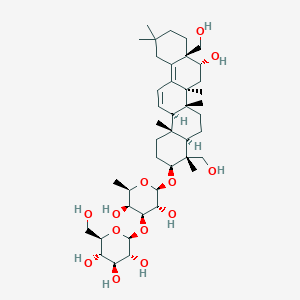

Saikosaponin B2 is a naturally occurring terpenoid . It is one of the major saikosaponins, which are active ingredients of the Asian medicinal herb, Bupleurum falcatum . Saikosaponin B2 efficiently inhibits hepatitis C virus entry .

Molecular Structure Analysis

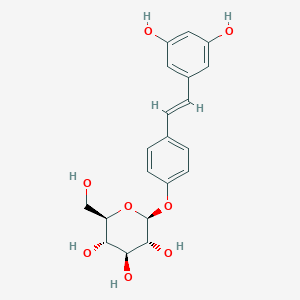

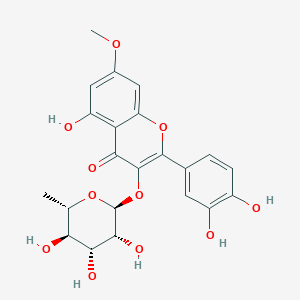

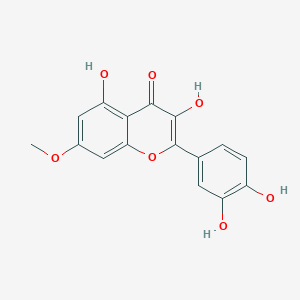

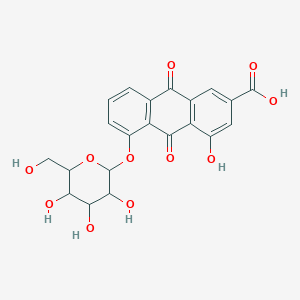

The molecular formula of Saikosaponin B2 is C42H68O13 . For a detailed molecular structure, you may refer to resources like ChemSpider .Physical And Chemical Properties Analysis

The molecular weight of Saikosaponin B2 is 780.98 . For more detailed physical and chemical properties, you may refer to resources like ChemSpider .科学研究应用

Anti-Inflammatory Applications

Saikosaponin B2 has been shown to inhibit inflammation in various models. For instance, it inhibits receptor activator of the nuclear factor-kB ligand (RANKL)-induced phosphorylation and NF-kB luciferase activity, which are key processes in inflammation .

Antitumor Activity

Research indicates that Saikosaponin B2 possesses potent antitumor effects. It has been found to induce apoptosis in cultured melanoma cell lines through the downregulation of PKC activity . Additionally, it has shown anti-cancer effects on primary liver cancer by affecting the STK4 expression and IRAK1/NF-κB signaling axis .

Antiviral Properties

Saikosaponin B2 has demonstrated the ability to block cellular entry of certain viruses. It exhibits rapid binding and dissociation with viral proteins, suggesting a potential mechanism for its antiviral activity .

Immunomodulatory Effects

The compound has been associated with immune system regulation. It is used to analyze and resolve activities of herbal medicines that have immunomodulatory effects .

Osteoporosis Treatment

In the context of osteoporosis, Saikosaponin B2 inhibits processes that lead to bone degradation, which is crucial for the treatment and prevention of osteoporosis .

作用机制

Target of Action

Saikosaponin B2, a triterpenoid saponin isolated from the root of Bupleurum chinense, has been found to exhibit high binding affinity for the herpesvirus functional protein envelope glycoprotein B (gB) . This compound also acts as an entry inhibitor against Hepatitis C Virus (HCV) infection .

Mode of Action

Saikosaponin B2 exerts its antiviral effects in the early stages of viral infection without compromising the integrity of the viral particle . It has been shown to inhibit the absorption and penetration of the virus, thereby blocking its entry . Specifically, Saikosaponin B2 can interact with gB proteins regardless of their conformation or prior binding to cell surface receptors .

Biochemical Pathways

Saikosaponin B2 has been found to regulate the STK4/IRAK1/NF-κB signaling pathway . By upregulating serine/threonine protein kinase 4 (STK4) expression and decreasing the expression of interleukin-1 receptor–associated kinase 1 (IRAK1) and nuclear factor-kappaB (NF-κB), Saikosaponin B2 exerts anti-inflammatory and anti-cancer effects .

Pharmacokinetics

Future research should focus on novel saponin compounds utilizing colon-specific delivery and osmotic pump systems to enhance oral bioavailability .

Result of Action

Saikosaponin B2 has demonstrated robust antiviral efficacy against Feline Herpesvirus-1 (FHV-1) at concentrations devoid of cytotoxicity . It has also shown potent anticoronaviral activity . Furthermore, Saikosaponin B2 has been found to exert potent anti-inflammatory and antitumor effects .

Action Environment

The action of Saikosaponin B2 can be influenced by various environmental factors. For instance, the presence of other compounds can affect its action. For example, Saikosaponin B2 has been found to enhance the hepatotargeting effect of anticancer drugs through inhibition of multidrug resistance-associated drug transporters

属性

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[[(3S,4R,4aR,6aR,6bS,8R,8aS,14aR,14bS)-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicen-3-yl]oxy]-3,5-dihydroxy-6-methyloxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H68O13/c1-21-29(47)34(55-35-32(50)31(49)30(48)24(18-43)53-35)33(51)36(52-21)54-28-11-12-38(4)25(39(28,5)19-44)10-13-40(6)26(38)9-8-22-23-16-37(2,3)14-15-42(23,20-45)27(46)17-41(22,40)7/h8-9,21,24-36,43-51H,10-20H2,1-7H3/t21-,24-,25-,26-,27-,28+,29+,30-,31+,32-,33-,34+,35+,36+,38+,39+,40-,41-,42-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRYJYFCCMSVEPQ-ORAXXRKOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2CCC3(C(C2(C)CO)CCC4(C3C=CC5=C6CC(CCC6(C(CC54C)O)CO)(C)C)C)C)O)OC7C(C(C(C(O7)CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@H]([C@]2(C)CO)CC[C@@]4([C@@H]3C=CC5=C6CC(CC[C@@]6([C@@H](C[C@]54C)O)CO)(C)C)C)C)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H68O13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

781.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Saikosaponin B2 | |

CAS RN |

58316-41-9 |

Source

|

| Record name | Saikosaponin B2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58316-41-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Saikosaponin B2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058316419 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。